A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural confirmation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we detail the characteristic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented from the perspective of ensuring data integrity and validating the molecular structure through a multi-faceted analytical approach.
Molecular Structure and Spectroscopic Rationale
Ethyl 4-nitro-1H-pyrrole-2-carboxylate possesses a unique electronic architecture. The pyrrole ring is an electron-rich aromatic system, while the nitro group at the C4 position and the ethyl carboxylate group at the C2 position are both strongly electron-withdrawing. This substitution pattern dictates the chemical environment of each atom, giving rise to distinctive signals in various spectroscopic methods. A comprehensive analysis requires correlating data from multiple techniques to build a self-validating structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For Ethyl 4-nitro-1H-pyrrole-2-carboxylate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals:
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N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typically > 10 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
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Pyrrole Protons: The two protons on the pyrrole ring (at C3 and C5) are in distinct chemical environments. Due to the strong electron-withdrawing effect of the adjacent nitro group, the C5-H proton is expected to be further downfield than the C3-H proton. They will appear as doublets due to coupling with each other.
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Ethyl Group Protons: The ethyl ester functionality will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.
Carbon-13 NMR provides a map of the carbon skeleton.
Expected ¹³C NMR Signals:
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Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 160-170 ppm range.
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Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylate group (C2) will be significantly influenced by these substituents.
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Ethyl Group Carbons: The methylene (-CH₂-) carbon will appear around 60 ppm, while the terminal methyl (-CH₃) carbon will be the most upfield signal, typically below 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Key Diagnostic Peaks for Ethyl 4-nitro-1H-pyrrole-2-carboxylate:
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N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.
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C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1700-1730 cm⁻¹.
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NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
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C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.
A related compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, shows a characteristic nitrogen-hydrogen stretching vibration as a broad absorption band in the region of 3100-3150 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrum Data:
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Molecular Ion Peak (M⁺): The compound has a molecular formula of C₇H₈N₂O₄, giving it a molecular weight of 184.15 g/mol [2][3]. The mass spectrum should show a molecular ion peak at m/z = 184.
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Fragmentation Pattern: Aromatic nitro compounds are known to undergo characteristic fragmentation. Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of the entire ethyl ester group, and fragmentation of the nitro group (loss of NO₂ or O). For a similar compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the molecular ion peak appears at m/z 184 with relatively low intensity, which is consistent with the behavior of aromatic nitro compounds that tend to fragment readily[1].
Summary of Spectroscopic Data
| Technique | Feature | Expected Region / Value | Interpretation |
| ¹H NMR | Pyrrole N-H | > 10 ppm (broad singlet) | N-H proton of the pyrrole ring. |
| Pyrrole C5-H | ~7.5-8.5 ppm (doublet) | Aromatic proton deshielded by NO₂ group. | |
| Pyrrole C3-H | ~7.0-7.5 ppm (doublet) | Aromatic proton. | |
| Methylene (-OCH₂-) | ~4.3 ppm (quartet) | Ethyl ester CH₂ group. | |
| Methyl (-CH₃) | ~1.3 ppm (triplet) | Ethyl ester CH₃ group. | |
| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm | Ester carbonyl carbon. |
| Pyrrole Carbons | ~110-145 ppm | Aromatic carbons of the pyrrole ring. | |
| Methylene (-OCH₂-) | ~60-65 ppm | Ethyl ester CH₂ carbon. | |
| Methyl (-CH₃) | ~14-16 ppm | Ethyl ester CH₃ carbon. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ | Pyrrole N-H bond vibration. |
| C=O Stretch | 1700-1730 cm⁻¹ | Ester carbonyl vibration. | |
| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | Nitro group vibration. | |
| NO₂ Symmetric Stretch | 1340-1380 cm⁻¹ | Nitro group vibration. | |
| MS | Molecular Ion (M⁺) | m/z = 184 | Molecular weight of the compound. |
Experimental Protocols & Workflow
The acquisition of high-quality, reproducible data is paramount. The following outlines standard operating procedures for the spectroscopic analysis of this compound.
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Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities[2]. Purification can be achieved by recrystallization or column chromatography.
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Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated solvents that dissolve the sample and do not have interfering signals in the regions of interest should be used (e.g., DMSO-d₆, CDCl₃).
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Sample Preparation: Dissolve 5-10 mg of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Caption: General workflow for spectroscopic characterization.
Structural Confirmation Logic
The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient on its own.
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Meisenheimer-like Intermediate
(Resonance Stabilized)
5-Substituted Product